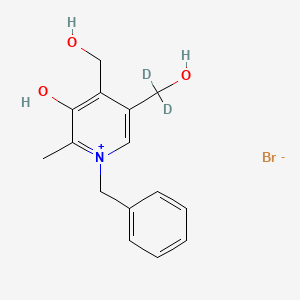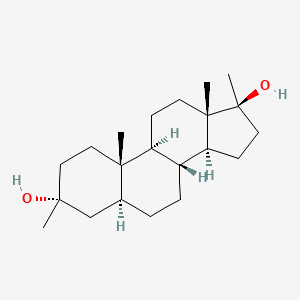
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is notable for its unique structural features, which include a fluorene core substituted with ethylhexyl groups and a dioxaborolane moiety. These structural elements confer specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functionalization to introduce the ethylhexyl groups.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated fluorene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the scalability and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorene core to dihydrofluorene derivatives.
Substitution: The boronic ester moiety allows for substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the coupling partner.
Aplicaciones Científicas De Investigación
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electroluminescent properties.
Mecanismo De Acción
The mechanism of action of 2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The fluorene core contributes to its photophysical properties, enabling its use in optoelectronic devices.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(2-ethylhexyl)-2,7-divinyl-9H-fluorene: Similar in structure but with vinyl groups instead of the dioxaborolane moiety.
Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]: A polymeric form with similar core structure but different functional groups.
Uniqueness
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene core with a boronic ester group, providing a balance of photophysical properties and reactivity. This makes it particularly valuable in applications requiring both fluorescence and chemical reactivity, such as in OLEDs and sensor technologies.
Propiedades
Fórmula molecular |
C35H53BO2 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
2-[9,9-bis(2-ethylhexyl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C35H53BO2/c1-9-13-17-26(11-3)24-35(25-27(12-4)18-14-10-2)31-20-16-15-19-29(31)30-22-21-28(23-32(30)35)36-37-33(5,6)34(7,8)38-36/h15-16,19-23,26-27H,9-14,17-18,24-25H2,1-8H3 |
Clave InChI |
WHPGZUXUBWFFIV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CC(CC)CCCC)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


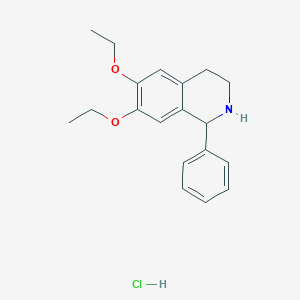

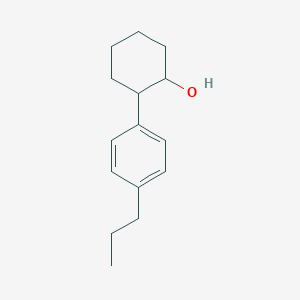
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)


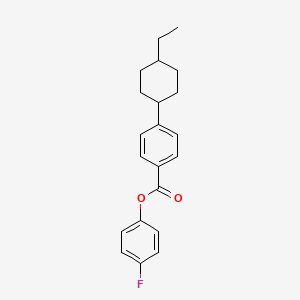
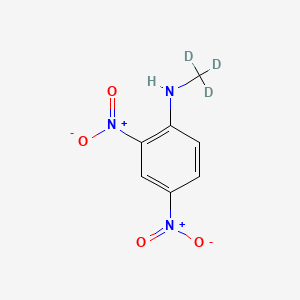

![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
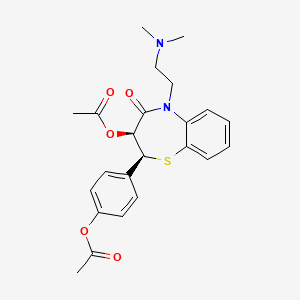
![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
